



# Application Notes & Protocols: Colistin Sulfate in Combination with β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Colistin Sulfate |           |
| Cat. No.:            | B1663517         | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gramnegative bacteria presents a formidable challenge to global public health. With a diminishing pipeline of new antibiotics, reviving older agents like colistin has become a crucial strategy. Colistin, a polymyxin antibiotic, is often used as a last-resort treatment for infections caused by carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2] However, its efficacy can be limited by emerging resistance and potential nephrotoxicity.[3][4]

Combining colistin with other antibiotics, particularly  $\beta$ -lactams, is an approach being explored to enhance antibacterial efficacy, reduce the required dosage of individual agents, and potentially overcome resistance. These notes provide an overview of the synergistic mechanism, quantitative data from key studies, and detailed protocols for evaluating the efficacy of this combination therapy.

## **Mechanism of Synergy**

The primary synergistic mechanism between colistin and  $\beta$ -lactams is predicated on their distinct modes of action. Colistin acts as a cationic detergent, binding to the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][5] This interaction displaces divalent cations (Ca²+ and Mg²+) that stabilize the LPS, leading to membrane disorganization and increased permeability.[6] This disruption of the outer membrane facilitates the entry of  $\beta$ -lactam antibiotics, which would otherwise be hindered,



allowing them to reach their periplasmic targets—the penicillin-binding proteins (PBPs). The inhibition of PBPs disrupts cell wall synthesis, ultimately leading to bacterial lysis and death.



Click to download full resolution via product page

Caption: Proposed synergistic mechanism of colistin and β-lactams.



## **Mechanisms of Resistance**

Understanding resistance is critical for developing effective combination therapies.

- Colistin Resistance: Primarily occurs through modification of the LPS, which reduces
  colistin's binding affinity. This is often mediated by the addition of positively charged
  molecules like phosphoethanolamine or L-aminoarabinose to the lipid A moiety of LPS.[7][8]
  These modifications are regulated by two-component systems such as PmrA/PmrB and
  PhoP/PhoQ, and the negative regulator mgrB.[9][10] Plasmid-mediated resistance via mcr
  genes has also become a global concern.[8]
- β-Lactam Resistance: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Other mechanisms include modification of PBPs and reduced drug permeability due to porin loss.[11]





Click to download full resolution via product page

Caption: Key signaling pathway for acquired colistin resistance.





## **Data Presentation: In Vitro & Clinical Studies**

The efficacy of colistin and  $\beta$ -lactam combinations has been evaluated extensively. In vitro studies often show synergy, but clinical results have been more varied.

## **Table 1: Summary of Representative In Vitro Synergy Studies**



| Organism(s<br>)                                 | β-Lactam<br>Partner     | Synergy<br>Rate (%)     | Additive/Ind ifference (%)          | Antagonism<br>Rate (%) | Key Finding                                                                                                          |
|-------------------------------------------------|-------------------------|-------------------------|-------------------------------------|------------------------|----------------------------------------------------------------------------------------------------------------------|
| K.<br>pneumoniae<br>(Carbapenem<br>-Resistant)  | Meropenem               | 65%                     | 35%                                 | 0%                     | The combination treatment significantly decreased the MIC of colistin.[12]                                           |
| K. pneumoniae & E. coli (Carbapenem -Resistant) | Meropenem               | 56% (K.p),<br>40% (E.c) | 44% (K.p),<br>60% (E.c)             | 0%                     | The combination showed a significant reduction in the MIC of colistin.[13]                                           |
| A. baumannii<br>(Carbapenem<br>-Resistant)      | Meropenem               | 68%                     | Not specified                       | Not specified          | Synergy was significantly more common in carbapenemresistant isolates (84%) compared to susceptible ones (15%). [14] |
| A. baumannii<br>(Colistin-<br>Resistant)        | Meropenem,<br>Aztreonam | Moderate<br>effect      | Partial<br>Synergy/Indiff<br>erence | Not specified          | Colistin combined with β- lactams showed moderate                                                                    |



synergistic
effects
against
colistinresistant
strains.[15]

## **Table 2: Summary of Representative Clinical Studies**



| Study <i>l</i><br>Reference               | Pathogen(s)                                    | Patient<br>Population                        | Regimens<br>Compared                                  | Primary<br>Outcome                     | Key<br>Findings                                                                                                                     |
|-------------------------------------------|------------------------------------------------|----------------------------------------------|-------------------------------------------------------|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Paul et al.<br>(2020)[16]                 | XDR A.<br>baumannii, P.<br>aeruginosa,<br>CRE  | Pneumonia<br>or<br>Bloodstream<br>Infections | Colistin + Meropenem vs. Colistin + Placebo           | 28-day<br>Mortality                    | No significant difference in mortality (43% vs. 37%) or clinical failure. Combination therapy was not superior to monotherapy. [16] |
| Dickstein et al. (2021)[17]               | Carbapenem-<br>Resistant<br>Gram-<br>Negatives | Severe<br>Infections                         | Colistin + Meropenem vs. Colistin Monotherapy         | Emergence<br>of Colistin<br>Resistance | Combination therapy did not reduce the emergence of colistin resistance compared to monotherapy (9.9% vs. 4.7%).[17]                |
| Garnacho-<br>Montero et al.<br>(2007)[18] | MDR A. baumannii, P. aeruginosa, K. pneumoniae | ICU Patients with Serious Infections         | Colistin<br>Monotherapy<br>vs. Colistin +<br>β-lactam | Clinical & Microbiologic al Efficacy   | No significant difference in clinical improvement (50% in both groups), but higher microbiologic al improvement                     |



|                                              |                                                            |                                 |                                           |                     | in the combination group (71.4% vs. 33.3%).                                            |
|----------------------------------------------|------------------------------------------------------------|---------------------------------|-------------------------------------------|---------------------|----------------------------------------------------------------------------------------|
| Gutiérrez-<br>Gutiérrez et<br>al. (2017)[19] | K. pneumoniae (High-level Meropenem & Colistin Resistance) | Bacteremia                      | Combination<br>Therapy vs.<br>Monotherapy | 30-day<br>Mortality | Combination therapy was associated with lower mortality in patients with septic shock. |
| Duran-Valle<br>et al. (2024)<br>[20]         | Fluoroquinolo<br>ne-Resistant<br>GNB                       | Bone and<br>Joint<br>Infections | Colistin + IV<br>β-lactam                 | Cure Rate           | The combination regimen was effective, with a cure rate of 82%.[20]                    |

## **Experimental Protocols**Protocol 1: Checkerboard Synergy Assay

This method is used to determine the in vitro interaction between two antimicrobial agents against a specific bacterial isolate. The result is quantified by the Fractional Inhibitory Concentration (FIC) index.





Click to download full resolution via product page

Caption: Workflow for the checkerboard synergy assay.



#### **Detailed Methodology:**

#### Preparation:

- Prepare stock solutions of colistin sulfate and the chosen β-lactam antibiotic in an appropriate solvent.
- Culture the bacterial isolate overnight on agar, then suspend colonies in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10<sup>8</sup> CFU/mL).
   Dilute this suspension to achieve a final inoculum of approximately 5 x 10<sup>5</sup> CFU/mL in each well.[14][21]

#### Plate Setup:

- Use a 96-well microtiter plate. Dispense 50 μL of MHB into each well.[22]
- Along the y-axis (e.g., rows A-G), create serial twofold dilutions of colistin sulfate.
- Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the β-lactam. The final plate will contain a matrix of varying antibiotic concentrations.

#### Controls:

- Drug A MIC: One row (e.g., H) should contain serial dilutions of colistin alone.
- Drug B MIC: One column (e.g., 11) should contain serial dilutions of the β-lactam alone.
- Growth Control: At least one well should contain only broth and the bacterial inoculum.
- Sterility Control: At least one well should contain only broth.

#### Inoculation and Incubation:

- Add 100 μL of the standardized bacterial inoculum to each well (except the sterility control).[21]
- Incubate the plate at 35°C for 18-24 hours under aerobic conditions.[14]



- Data Analysis:
  - After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone (from the control rows/columns) and the MIC of each drug in combination (the lowest concentration in a clear well).
  - Calculate the FIC Index (ΣFIC) for each combination that inhibits growth using the formula:
    - ΣFIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[22]
  - The lowest ΣFIC value determines the interaction.
- Interpretation:[22][23]
  - Synergy: ΣFIC ≤ 0.5
  - Additive/Indifference: 0.5 < ΣFIC ≤ 4.0</li>
  - Antagonism: ΣFIC > 4.0

## **Protocol 2: Time-Kill Assay**

This dynamic assay evaluates the bactericidal or bacteriostatic activity of antimicrobial agents over time.

#### **Detailed Methodology:**

- Preparation:
  - $\circ$  Prepare a mid-logarithmic phase bacterial culture in MHB, adjusted to a starting inoculum of approximately 5 x 10<sup>5</sup> to 1 x 10<sup>6</sup> CFU/mL.
  - Prepare test tubes with MHB containing the antibiotics at desired concentrations (e.g.,
     0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control tube without any antibiotic.
- Procedure:



- Inoculate each tube with the prepared bacterial suspension.
- Incubate all tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.
- Perform serial tenfold dilutions of the aliquot in sterile saline or phosphate-buffered saline.
- Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
- Data Analysis:
  - After 18-24 hours of incubation, count the colonies on the plates to determine the CFU/mL at each time point.
  - Plot the log10 CFU/mL versus time for each antibiotic condition.
- Interpretation:
  - Synergy: A ≥2 log<sub>10</sub> decrease in CFU/mL between the combination and the most active single agent at 24 hours.
  - Bactericidal activity: A ≥3 log10 decrease in CFU/mL from the initial inoculum.
  - Indifference: A <2 log<sub>10</sub> change in CFU/mL between the combination and the most active single agent.
  - Antagonism: A ≥2 log<sub>10</sub> increase in CFU/mL between the combination and the least active single agent.

### **Conclusion and Future Directions**

The combination of **colistin sulfate** and  $\beta$ -lactams shows consistent synergistic or additive effects in vitro against many multidrug-resistant Gram-negative pathogens.[12][13][14] The primary mechanism involves colistin-mediated disruption of the outer membrane, enhancing  $\beta$ -lactam penetration.[6] However, clinical data remain equivocal, with some large randomized controlled trials showing no significant benefit in overall mortality over colistin monotherapy for



severe infections.[16][17] Conversely, other studies suggest a benefit in specific scenarios, such as achieving microbiological cure or treating patients in septic shock.[18][19]

For researchers and drug developers, this highlights a critical gap between in vitro promise and clinical reality. Future work should focus on:

- Identifying specific patient populations, infection types (e.g., bone and joint infections[20]), and pathogen characteristics (e.g., specific resistance mechanisms) that are most likely to benefit from this combination therapy.
- Optimizing dosing regimens to maximize synergy while minimizing toxicity.
- Investigating combinations with newer β-lactam/β-lactamase inhibitors, which may offer improved activity against carbapenemase-producing organisms.[9][24]

The protocols and data provided herein serve as a foundational resource for the continued evaluation of this important last-resort therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Colistin, mechanisms and prevalence of resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro synergism of combinations of collistin with selected antibiotics against collistinresistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis of colistin for the treatment of Acinetobacter baumannii infection PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The use of combination therapy for the improvement of colistin activity against bacterial biofilm PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination antibiotic therapy for multidrug-resistant Gram-negative bacteria | Upsala Journal of Medical Sciences [ujms.net]

### Methodological & Application





- 7. Molecular mechanisms related to colistin resistance in Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 9. The Role of Colistin in the Era of New β-Lactam/β-Lactamase Inhibitor Combinations -PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Colistin Resistance in Acinetobacter baumannii: Molecular Mechanisms and Epidemiology PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synergetic Effects of Combined Treatment of Colistin With Meropenem or Amikacin on Carbapenem-Resistant Klebsiella pneumoniae in vitro [frontiersin.org]
- 13. In-vitro synergistic activity of colistin and meropenem against clinical isolates of carbapenem resistant E.coli and Klebsiella pneumoniae by checkerboard method PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of colistin in antimicrobial combination against carbapenem-resistant Acinetobacter baumannii isolated from patients with ventilator-associated pneumonia in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Synergistic Activity of Antimicrobial Agents in Combination against Clinical Isolates of Colistin-Resistant Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- 16. Colistin Monotherapy versus Combination Therapy for Carbapenem-Resistant Organisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Colistin monotherapy versus combination of colistin with a β-lactam or rifampicin for the treatment of serious infections in the ICU due to multidrug-resistant Gram-negative bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 19. jwatch.org [jwatch.org]
- 20. Efficacy and safety of colistin plus beta-lactams for bone and joint infection caused by fluoroquinolone-resistant gram-negative bacilli: a prospective multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]



- 23. emerypharma.com [emerypharma.com]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Colistin Sulfate in Combination with β-Lactams]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663517#using-colistin-sulfate-in-combination-with-beta-lactams]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com